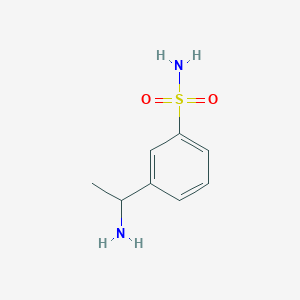

3-(1-Aminoethyl)benzenesulfonamide

Descripción general

Descripción

3-(1-Aminoethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol. This compound is known for its significant importance in medical and scientific research. It contains a sulfonamide group attached to a benzene ring, which is further substituted with an aminoethyl group.

Métodos De Preparación

The synthesis of 3-(1-Aminoethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions . The reaction typically proceeds as follows:

- Reaction of Benzenesulfonyl Chloride with Amine:

Reagents: Benzenesulfonyl chloride, 1-aminoethylamine

Conditions: Basic conditions, typically using a base such as pyridine to absorb the generated HCl.

:Reaction: RSO2Cl+R’2NH→RSO2NR’2+HCl

In industrial production, the synthesis may involve more optimized and scalable methods, but the fundamental reaction remains similar .

Análisis De Reacciones Químicas

3-(1-Aminoethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

3-(1-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes like carbonic anhydrases.

Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 3-(1-Aminoethyl)benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes . The compound binds to the active site of the enzyme, inhibiting its activity by forming a coordination bond with the zinc ion present in the enzyme’s active site . This inhibition can lead to various biological effects, including the modulation of pH and ion balance in cells .

Comparación Con Compuestos Similares

3-(1-Aminoethyl)benzenesulfonamide can be compared with other similar compounds, such as:

4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar structure but with the aminoethyl group attached at a different position on the benzene ring.

Benzenesulfonamide: The parent compound without the aminoethyl substitution, which has different chemical and biological properties.

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide: A derivative with a trifluoromethyl group, which can exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Actividad Biológica

3-(1-Aminoethyl)benzenesulfonamide, also known as a derivative of benzenesulfonamide, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an inhibitor of various enzymes and may have implications in treating cardiovascular diseases, cancer, and microbial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group attached to a benzene ring with an aminoethyl side chain. Its molecular formula is C9H12N2O2S, and it has a molecular weight of 216.27 g/mol. The presence of the sulfonamide functional group is critical for its biological activity, particularly in inhibiting carbonic anhydrases (CAs) and other enzymes.

The biological activity of this compound primarily involves its interaction with specific enzymes:

- Carbonic Anhydrase Inhibition : This compound has been shown to inhibit human carbonic anhydrase (hCA) isozymes with varying affinities. For instance, studies have reported Ki values ranging from 10.93 nM to 25.06 nM for different derivatives, indicating strong inhibitory potential against hCA IX and hCA XII .

- Calcium Channel Interaction : Research indicates that 4-(2-aminoethyl)benzenesulfonamide can act as a calcium channel blocker. Docking studies suggest that it interacts effectively with calcium channels, potentially leading to decreased coronary resistance and altered perfusion pressure in isolated heart models .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including vancomycin-resistant Enterococcus faecalis (VRE), showing effective minimum inhibitory concentrations (MICs) around 26.33 µM . The compound's ability to disrupt bacterial cell processes is attributed to its interference with essential metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as melanoma cells. The mechanism involves disrupting the cytoskeleton and causing DNA damage, which leads to programmed cell death. The compound's role in modulating cell signaling pathways further supports its potential as an anticancer agent.

Study on Perfusion Pressure

A significant study evaluated the effects of various benzenesulfonamide derivatives on coronary resistance using isolated rat hearts. The results indicated that 4-(2-aminoethyl)benzenesulfonamide significantly reduced coronary resistance compared to control conditions (p = 0.05). This suggests a potential therapeutic role in managing cardiovascular conditions .

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, researchers synthesized several derivatives of benzenesulfonamide and evaluated their inhibitory effects on hCA isozymes. The findings revealed that certain derivatives exhibited high selectivity and potency, with Ki values indicating strong inhibition capabilities .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-(1-aminoethyl)benzenesulfonamide derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodology : A typical approach involves coupling benzenesulfonyl chloride with a substituted ethylamine precursor under controlled alkaline conditions. For example, Al-Rufaie (2016) utilized diazenyl intermediates and metal coordination to stabilize reactive intermediates, achieving yields >75% . Optimization includes adjusting pH (8–9), temperature (0–5°C for exothermic steps), and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?

- Methodology :

- 1H/13C NMR : Key signals include sulfonamide protons (δ 7.5–8.2 ppm for aromatic protons) and the ethylamine side chain (δ 1.2–1.5 ppm for CH3, δ 2.8–3.1 ppm for CH2-NH). highlights the use of triplet splitting patterns (J = 6–7 Hz) to confirm ethyl group connectivity .

- IR : Stretching vibrations at ~1150 cm⁻¹ (S=O asymmetric) and ~1330 cm⁻¹ (S=O symmetric) confirm sulfonamide formation.

- MS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of NH2CH2 group) validate molecular weight and substituents .

Q. What analytical methods are recommended for assessing solubility and stability in aqueous buffers?

- Methodology :

- Solubility : Use shake-flask method with HPLC quantification. For example, PubChem data () suggests moderate solubility in DMSO (>10 mM) but limited solubility in water (<1 mM) due to the hydrophobic benzene ring .

- Stability : Conduct accelerated stability studies (pH 1–9, 25–40°C) with LC-MS monitoring. Hydrolysis of the sulfonamide group is rare under physiological pH (7.4) but may occur under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the antiproliferative mechanism of this compound metal complexes (e.g., Cu(II)) in cancer cells?

- Methodology :

- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, A2780). reported IC50 values of 8–15 µM for a Cu(II) complex, with ROS generation confirmed via DCFH-DA fluorescence .

- Apoptosis pathways : Perform Annexin V/PI staining and caspase-3/7 activation assays. Western blotting can quantify Bax/Bcl-2 ratios and cytochrome c release.

- Computational docking : Predict binding affinity to targets like carbonic anhydrase IX using AutoDock Vina (PDB ID: 3IAI) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

- Methodology :

- Meta-analysis : Compare IC50 values across studies (e.g., vs. 13) while controlling for variables like cell line origin, passage number, and assay protocols .

- SAR studies : Systematically modify substituents (e.g., halogenation at the benzene ring, ethylamine chain length) to isolate activity contributors. For instance, 4-chloro analogs () show enhanced antimicrobial activity due to increased lipophilicity .

Q. How can QSAR models guide the design of this compound analogs with improved target selectivity?

- Methodology :

- Descriptor selection : Use topological (e.g., Wiener index), electronic (HOMO/LUMO gaps), and steric (molar refractivity) parameters. employed multiple linear regression (R² > 0.85) to correlate logP with antibacterial potency .

- Validation : Apply leave-one-out cross-validation and external test sets (e.g., PubChem BioAssay data) to avoid overfitting .

Q. What crystallographic techniques are critical for elucidating the 3D structure of sulfonamide derivatives and their protein complexes?

- Methodology :

- Single-crystal X-ray diffraction : resolved bond angles (e.g., S1–N3–C14 = 112.5°) and torsion angles (C6–N1–C7 = 82.7°) to confirm stereochemistry .

- Protein co-crystallization : Soak crystals of target proteins (e.g., carbonic anhydrase) with the compound and collect data at synchrotron facilities (λ = 1.0 Å).

Propiedades

IUPAC Name |

3-(1-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYBOYXTCLYWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407171 | |

| Record name | 3-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736913-57-8 | |

| Record name | 3-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-aminoethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.